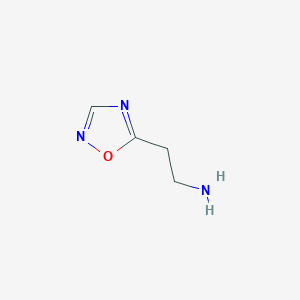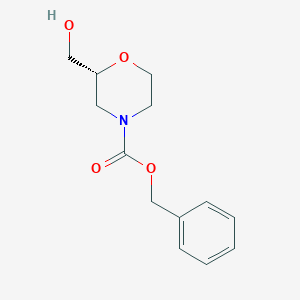
2-(1,2,4-Oxadiazol-5-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2,4-Oxadiazol-5-yl)ethan-1-amine is a compound that features a 1,2,4-oxadiazole ring attached to an ethanamine group The 1,2,4-oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,4-oxadiazol-5-yl)ethan-1-amine typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 2-(1,2,4-Oxadiazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the ethanamine group.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring or ethanamine group are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sodium dichloroisocyanurate (SDCI) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the oxadiazole ring or ethanamine group .
Scientific Research Applications
2-(1,2,4-Oxadiazol-5-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Industry: The compound is used in the development of materials such as fluorescent dyes, OLEDs, and sensors.
Mechanism of Action
The mechanism of action of 2-(1,2,4-oxadiazol-5-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. For example, some 1,2,4-oxadiazole derivatives are known to inhibit human carbonic anhydrase isoforms, which are involved in cancer therapy . The compound’s effects are mediated through its interactions with these molecular targets, leading to the modulation of specific biochemical pathways.
Comparison with Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different nitrogen atom positions.
1,2,5-Oxadiazole: A regioisomer with a different arrangement of nitrogen atoms.
1,3,4-Oxadiazole: A regioisomer with a different nitrogen and oxygen atom arrangement.
Uniqueness: 2-(1,2,4-Oxadiazol-5-yl)ethan-1-amine is unique due to its specific arrangement of nitrogen and oxygen atoms in the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1,2,4-oxadiazol-5-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c5-2-1-4-6-3-7-8-4/h3H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIXGXYGOILGSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=N1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(4-fluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11751635.png)
![1-Methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B11751640.png)




![Hexahydrofuro[3,2-b]pyridin-2(3H)-one](/img/structure/B11751685.png)



![[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B11751706.png)

![2,3,4,4a,9,9a-Hexahydro-1h-pyrido[2,3-b]indole](/img/structure/B11751720.png)
![{Hexahydro-1AH-oxireno[2,3-A]pyrrolizin-6B-YL}methanol](/img/structure/B11751728.png)
